Boc-D-His-OH

Vue d'ensemble

Description

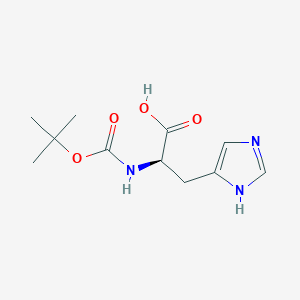

Boc-D-His-OH, also known as Nα-tert-Butoxycarbonyl-D-histidine, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound has a molecular formula of C11H17N3O4 and a molecular weight of 255.27 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-His-OH typically involves the protection of the amino group of D-histidine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting D-histidine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Boc-D-His-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed using acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in dioxane.

Coupling: Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt).

Major Products Formed

Deprotection: D-histidine.

Coupling: Peptides containing D-histidine residues.

Applications De Recherche Scientifique

Scientific Research Applications

-

Peptide Synthesis

- Building Block : Boc-D-His-OH is widely used as a building block in solid-phase peptide synthesis (SPPS). Its stability under various conditions enhances the efficiency of synthesizing peptides and proteins.

- Case Study : In the synthesis of exenatide, incorporating this compound improved yield and purity while minimizing epimerization, which is vital for developing effective diabetes treatments.

-

Drug Development

- Peptide-Based Drugs : The compound is instrumental in developing peptide-based therapeutic agents. Its ability to stabilize active pharmaceutical ingredients enhances bioavailability and efficacy.

- Example : Research indicates that peptides synthesized using this compound showed promise in treating metabolic disorders by enhancing bioactivity .

-

Biological Studies

- Protein-Protein Interactions : this compound serves as a tool for studying protein interactions and enzyme mechanisms, providing insights into cellular processes essential for understanding diseases.

- Research Findings : Studies utilizing this compound have revealed its potential in modulating biological activities through peptide modifications .

- Exenatide Synthesis : A study demonstrated that incorporating this compound significantly improved the yield and purity during the synthesis of exenatide, an important drug for diabetes management. This advancement is crucial for developing effective treatments with minimal side effects.

- Peptide Therapeutics : Another research effort focused on novel peptides synthesized with unusual amino acids indicated that modifications involving this compound could enhance bioactivity and therapeutic efficacy, particularly in metabolic disorders .

Mécanisme D'action

The mechanism of action of Boc-D-His-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of histidine during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptides and proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-L-His-OH: The L-isomer of Boc-D-His-OH, used in similar applications but with different stereochemistry.

Fmoc-D-His-OH: Another protected form of D-histidine, using the fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.

Uniqueness

This compound is unique due to its D-configuration, which imparts different biological properties compared to its L-isomer. The Boc group provides stability and ease of handling, making it a preferred choice in peptide synthesis .

Activité Biologique

Boc-D-His-OH (N(α)-Boc-D-histidine) is a derivative of the amino acid histidine, which possesses significant biological activity and is widely used in peptide synthesis. This compound is particularly noted for its role in solid-phase peptide synthesis (SPPS) and its implications in various therapeutic applications. Understanding the biological activity of this compound involves exploring its physicochemical properties, synthesis methods, and biological implications.

This compound has a molecular formula of and a melting point of approximately 160-165°C (dec.) . The compound is known for its stability under various conditions, which is crucial for its application in peptide synthesis.

Synthesis and Epimerization

One of the critical aspects of using this compound in SPPS is the concern regarding epimerization, which can significantly affect the biological activity of peptides. Histidine, including its D-isomer, is prone to epimerization during activation in SPPS. Studies have shown that using this compound can reduce epimerization rates to as low as 0.18%, compared to higher rates observed with other histidine derivatives . This reduction is vital for maintaining the enantiomeric purity of synthesized peptides, which directly correlates with their biological efficacy.

Biological Activity

This compound exhibits various biological activities due to its role as a histidine derivative. Key areas of interest include:

- Antioxidant Properties : Histidine derivatives have been shown to possess antioxidant capabilities, which can protect cells from oxidative stress.

- Metal Ion Binding : The imidazole side chain of histidine allows for coordination with metal ions, making it useful in biochemical pathways involving metal cofactors.

- Peptide Hormones : As a component of peptide hormones like exenatide, this compound plays a role in glucose metabolism and appetite regulation. The synthesis of exenatide using this compound has been shown to enhance yield and purity by inhibiting the formation of undesired D-histidine derivatives .

Case Studies

Recent studies have highlighted the therapeutic potential of peptides containing this compound:

- Exenatide Synthesis : Research demonstrated that incorporating this compound in the synthesis of exenatide improves the overall yield and purity while minimizing epimerization. This advancement is crucial for developing effective diabetes treatments .

- Peptide Therapeutics : A study on novel peptides synthesized with unusual amino acids indicated that modifications involving this compound could enhance bioactivity and therapeutic efficacy. These peptides showed promise in treating conditions related to metabolic disorders .

Data Table: Comparison of Epimerization Rates

| Compound | Epimerization Rate (%) | Yield (%) | Purity (%) |

|---|---|---|---|

| Fmoc-His(Trt)-OH | >16 | 85 | 90 |

| Fmoc-His(Boc)-OH | 0.18 | 92 | 95 |

| Fmoc-His(π-Mbom)-OH | 0.81 | 87 | 91 |

Propriétés

IUPAC Name |

(2R)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMLQYFMYHISQO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.